molecular formula C6H7N3O2 B13678599 (6-Nitropyridin-3-yl)methanamine

(6-Nitropyridin-3-yl)methanamine

Cat. No.: B13678599
M. Wt: 153.14 g/mol
InChI Key: ODDOCGSONFOHBK-UHFFFAOYSA-N
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Description

(6-Nitropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 6th position and a methanamine group at the 3rd position of the pyridine ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitropyridin-3-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-pyridinemethanamine with nitric acid to introduce the nitro group at the 6th position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(6-Nitropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Nitropyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Nitropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Nitropyridin-3-yl)methanamine is unique due to the presence of both a nitro group and a methanamine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(6-nitropyridin-3-yl)methanamine

InChI

InChI=1S/C6H7N3O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3,7H2

InChI Key

ODDOCGSONFOHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)[N+](=O)[O-]

Origin of Product

United States

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